Isobyakangelicin angelate
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Overview
Description
Isobyakangelicin angelate is a natural product found in Peucedanum palustre and Xanthoselinum alsaticum with data available.
Scientific Research Applications
Chromatographic Analysis and Compound Isolation
Isobyakangelicin angelate has been identified as one of the main furanocoumarins isolated from the roots of Peucedanum palustre. A study optimized the mobile phase for the separation of this compound along with other main constituents using RP-HPLC (Reversed Phase High-Performance Liquid Chromatography). The method was demonstrated to be applicable for quantitative determination of these compounds, with the purity and identity of the peaks being confirmed by diode-array detection and comparison with standards (Vuorela et al., 1989). Additionally, new furocoumarin glycosides, including isobyakangelicin derivatives, were isolated from Angelica archangelica subsp. litoralis, with their structures established mainly by spectroscopic methods (Thastrup & Lemmich, 1983).
Medicinal and Therapeutic Research
This compound was also identified among the coumarins isolated from the roots of Angelica archangelica. The extraction and isolation process employed techniques such as medium pressure liquid chromatography (MPLC) and was guided by thin-layer chromatography and high-performance liquid chromatography preassays. Importantly, the isolated coumarins, including this compound, exhibited calcium antagonistic activity, which was validated using a rat pituitary cell model (Härmälä et al., 1992). Moreover, Byakangelicin, a compound related to isobyakangelicin, was found to induce cytochrome P450 3A4 expression via transactivation of pregnane X receptors in human hepatocytes, highlighting its potential in affecting drug metabolism (Yang et al., 2011).
Analytical and Biochemical Studies
This compound has been involved in studies aimed at understanding the functional impact of alternative splicing on human protein isoforms, where it likely serves as a model or target compound in the assessment of cellular responses and diversity of biological functions. The research underscores the integration of genomic, proteomic, functional, and contextual information as crucial in supporting isoform-based modeling and analysis (Sulakhe et al., 2019).
Biosynthesis and Enzymatic Studies
In a study on the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, the angelyl-CoA, a CoA-activated form of angelic acid, was produced. The angelic acid moiety is known to be an essential modification in many biologically active products, known as angelates, which include this compound. The study demonstrates the potential of microbial production as an alternative for the development of therapeutics, leveraging the biosynthetic pathways of microorganisms like S. cerevisiae (Callari et al., 2018).
Properties
CAS No. |
116988-91-1 |
---|---|
Molecular Formula |
C22H24O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[3-hydroxy-1-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxy-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H24O8/c1-6-12(2)21(24)29-15(22(3,4)25)11-28-17-13-7-8-16(23)30-19(13)20(26-5)18-14(17)9-10-27-18/h6-10,15,25H,11H2,1-5H3/b12-6- |
InChI Key |
VTMREZQNDKWTII-SDQBBNPISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |
SMILES |
CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |
Synonyms |
isobyakangelicin angelate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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